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molecular formula C9H13N3O2 B143019 Methyl2-(isopropylamino)pyrimidine-5-carboxylate CAS No. 148741-62-2

Methyl2-(isopropylamino)pyrimidine-5-carboxylate

Cat. No. B143019
M. Wt: 195.22 g/mol
InChI Key: BMZVQFVNORDZSX-UHFFFAOYSA-N
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Patent
US05480884

Procedure details

6 ml of a 1N solution of sodium hydroxide are added to a solution of 2-isopropylamino-5-methoxycarbonylpyrimidine (1 g; 5.12 mmol) in 33 ml of methanol. The mixture is refluxed (66° C.) for two hours. A minimum of water is added in order to dissolve the precipitate which forms; the methanol is evaporated under reduced pressure. The remaining solution is acidified at 0° C. with 2N hydrochloric acid. The precipitate obtained is filtered, washed with water and then dried to give 850 mg (92%) of acid.
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
33 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Yield
92%

Identifiers

REACTION_CXSMILES
[OH-].[Na+].[CH:3]([NH:6][C:7]1[N:12]=[CH:11][C:10]([C:13]([O:15]C)=[O:14])=[CH:9][N:8]=1)([CH3:5])[CH3:4].O>CO>[CH:3]([NH:6][C:7]1[N:8]=[CH:9][C:10]([C:13]([OH:15])=[O:14])=[CH:11][N:12]=1)([CH3:5])[CH3:4] |f:0.1|

Inputs

Step One
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
1 g
Type
reactant
Smiles
C(C)(C)NC1=NC=C(C=N1)C(=O)OC
Name
Quantity
33 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
66 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISSOLUTION
Type
DISSOLUTION
Details
to dissolve the precipitate which
CUSTOM
Type
CUSTOM
Details
the methanol is evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
is acidified at 0° C. with 2N hydrochloric acid
CUSTOM
Type
CUSTOM
Details
The precipitate obtained
FILTRATION
Type
FILTRATION
Details
is filtered
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)NC1=NC=C(C=N1)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 850 mg
YIELD: PERCENTYIELD 92%
YIELD: CALCULATEDPERCENTYIELD 91.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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